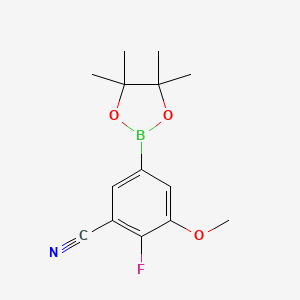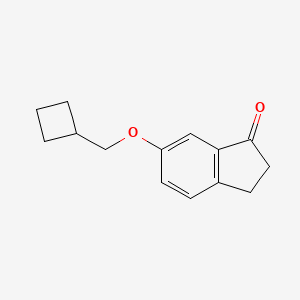
5-(2-Methoxyethoxy)pyridine-3-boronic acid
Descripción general
Descripción
5-(2-Methoxyethoxy)pyridine-3-boronic acid, also known as ME-3-Pyridine Boronic Acid, is a boronic acid derivative that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a white crystalline powder that has a molecular formula of C8H12BNO4 and a molecular weight of 207.00 g/mol. This compound has been widely used as a versatile building block for the synthesis of various organic compounds and as a pharmacological tool for the development of new drugs.
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. It can act as a boron-based partner to couple with various halides or pseudohalides, leading to the formation of biaryl structures that are common in pharmaceuticals and agrochemicals .
Protodeboronation Studies
In the realm of synthetic chemistry, the protodeboronation process is crucial for removing the boron moiety from boronic esters. The compound can be used to study the mechanisms of protodeboronation, which is a less explored area, especially for unactivated alkyl and primary alkyl boronic esters .
Development of Enzymatic and Kinase Inhibitors
Boronic acids are often used in the design of enzyme inhibitors due to their ability to interact with the active sites of enzymes5-(2-Methoxyethoxy)pyridine-3-boronic acid could be employed in the development of new therapeutic agents that function as enzymatic and kinase inhibitors .
Synthesis of Fluorescent Molecules
This compound can serve as a starting material for the synthesis of fluorescent molecules. For instance, it can be used to create anthracene-based bis-pyridine ligands, which are integral to the construction of fluorescent M2L4 type capsules, with potential applications in sensing and imaging .
Organic Synthesis Building Blocks
The stability and reactivity of boronic acids make them excellent building blocks in organic synthesis5-(2-Methoxyethoxy)pyridine-3-boronic acid can be utilized to introduce pyridine moieties into larger organic frameworks, which are essential components in many pharmaceuticals .
Propiedades
IUPAC Name |
[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBPUDJOSTZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681902 | |
| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyethoxy)pyridine-3-boronic acid | |
CAS RN |
1015229-31-8 | |
| Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
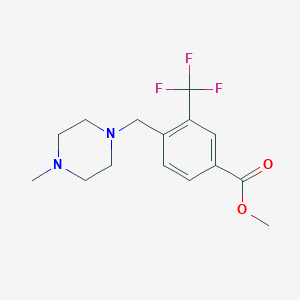
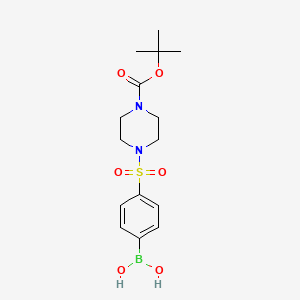

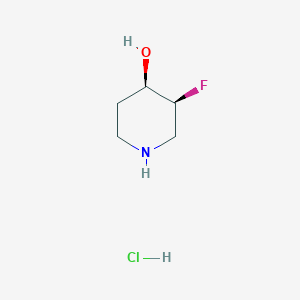
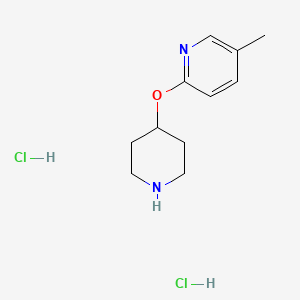

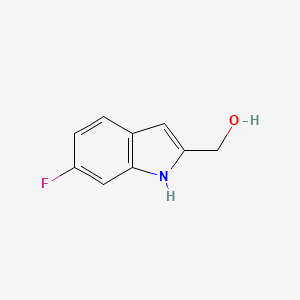
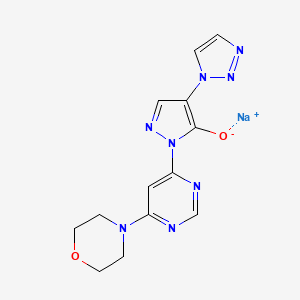
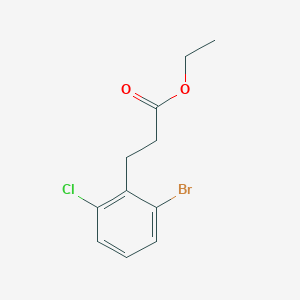
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
